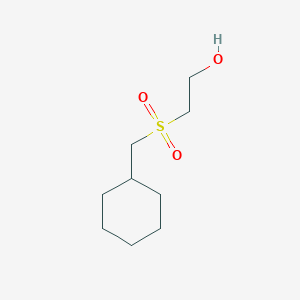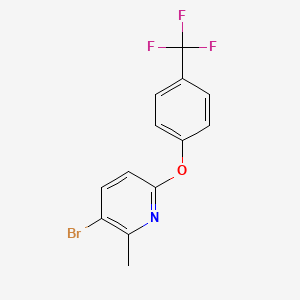
3-Bromo-2-methyl-6-(4-(trifluoromethyl)phenoxy)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-2-methyl-6-(4-(trifluoromethyl)phenoxy)pyridine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom, a methyl group, and a trifluoromethyl phenoxy group attached to the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-methyl-6-(4-(trifluoromethyl)phenoxy)pyridine typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of environmentally benign reagents and solvents is also emphasized to minimize the environmental impact of the production process .
化学反应分析
Types of Reactions
3-Bromo-2-methyl-6-(4-(trifluoromethyl)phenoxy)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing and Reducing Agents: For oxidation and reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce more complex aromatic compounds .
科学研究应用
3-Bromo-2-methyl-6-(4-(trifluoromethyl)phenoxy)pyridine has several scientific research applications:
Pharmaceuticals: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound’s unique chemical properties make it useful in the development of new pesticides and herbicides.
Materials Science: It can be used in the synthesis of advanced materials with specific properties, such as improved thermal stability or electronic characteristics.
作用机制
The mechanism of action of 3-Bromo-2-methyl-6-(4-(trifluoromethyl)phenoxy)pyridine depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its overall efficacy .
相似化合物的比较
Similar Compounds
Uniqueness
3-Bromo-2-methyl-6-(4-(trifluoromethyl)phenoxy)pyridine is unique due to the presence of both a bromine atom and a trifluoromethyl phenoxy group on the pyridine ring. This combination of functional groups imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for various applications in research and industry .
属性
分子式 |
C13H9BrF3NO |
|---|---|
分子量 |
332.12 g/mol |
IUPAC 名称 |
3-bromo-2-methyl-6-[4-(trifluoromethyl)phenoxy]pyridine |
InChI |
InChI=1S/C13H9BrF3NO/c1-8-11(14)6-7-12(18-8)19-10-4-2-9(3-5-10)13(15,16)17/h2-7H,1H3 |
InChI 键 |
APHSSZKJBFZAJO-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=N1)OC2=CC=C(C=C2)C(F)(F)F)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


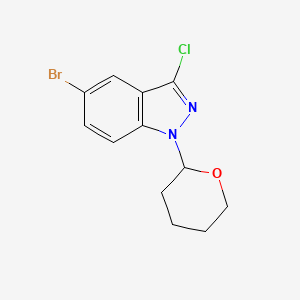
![6-oxo-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyridine-2-carboxamide](/img/structure/B14773144.png)
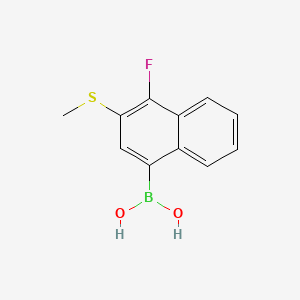

![Benzyl 3-[[2-aminopropanoyl(cyclopropyl)amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B14773156.png)
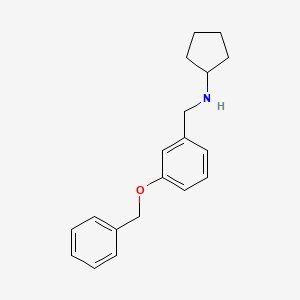
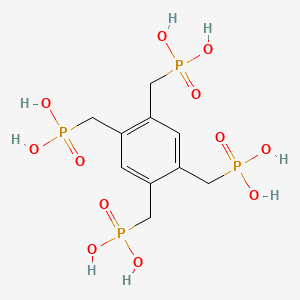
![tert-butyl N-[2-[2-aminopropanoyl(methyl)amino]cyclohexyl]carbamate](/img/structure/B14773182.png)
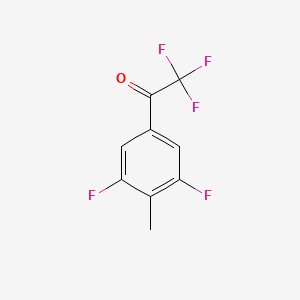
![N-[4-[acetyl(propan-2-yl)amino]cyclohexyl]-2-amino-3-methylbutanamide](/img/structure/B14773187.png)


